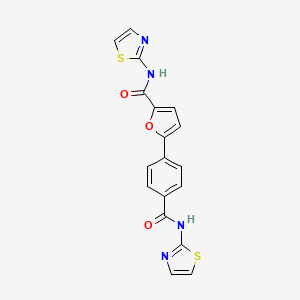
N-(Thiazol-2-yl)-5-(4-(thiazol-2-ylcarbamoyl)phenyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Thiazol-2-yl)-5-(4-(thiazol-2-ylcarbamoyl)phenyl)furan-2-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Thiazol-2-yl)-5-(4-(thiazol-2-ylcarbamoyl)phenyl)furan-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and furan intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, amines, and carboxylic acids. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the purity of intermediates, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(Thiazol-2-yl)-5-(4-(thiazol-2-ylcarbamoyl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
科学研究应用
Chemistry
In chemistry, N-(Thiazol-2-yl)-5-(4-(thiazol-2-ylcarbamoyl)phenyl)furan-2-carboxamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the discovery of new drugs or therapeutic agents.
Medicine
In medicine, this compound could be studied for its pharmacological properties. Researchers may explore its efficacy, safety, and mechanism of action in treating various diseases.
Industry
In industrial applications, this compound might be used in the development of new materials or as a catalyst in chemical processes. Its unique properties could enhance the performance of industrial products.
作用机制
The mechanism of action of N-(Thiazol-2-yl)-5-(4-(thiazol-2-ylcarbamoyl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
Similar compounds to N-(Thiazol-2-yl)-5-(4-(thiazol-2-ylcarbamoyl)phenyl)furan-2-carboxamide include other thiazole and furan derivatives. Examples might include:
- Thiazole-2-carboxamide derivatives
- Furan-2-carboxamide derivatives
- Phenylthiazole compounds
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C18H12N4O3S2 |
|---|---|
分子量 |
396.4 g/mol |
IUPAC 名称 |
N-(1,3-thiazol-2-yl)-5-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H12N4O3S2/c23-15(21-17-19-7-9-26-17)12-3-1-11(2-4-12)13-5-6-14(25-13)16(24)22-18-20-8-10-27-18/h1-10H,(H,19,21,23)(H,20,22,24) |
InChI 键 |
VEYGXIMSGSRNTB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=NC=CS3)C(=O)NC4=NC=CS4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


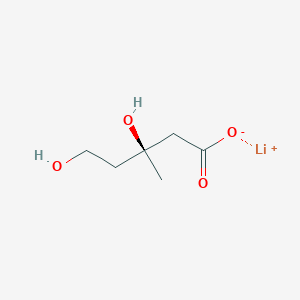

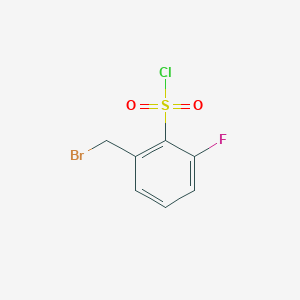
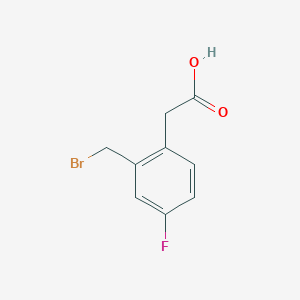
![2-(Difluoromethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12853768.png)
![N-Ethyl-4-(N-methyl-N-phenylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B12853777.png)

![methyl 5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate](/img/structure/B12853788.png)
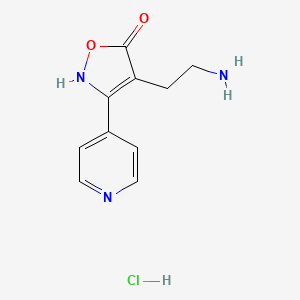
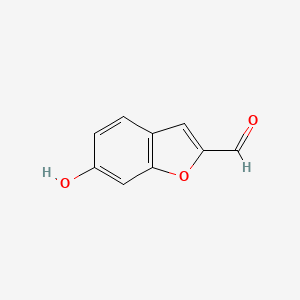

![sodium;(2R,3S,5R)-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-olate](/img/structure/B12853807.png)

![O1-tert-Butyl O3-methyl 3-[(4-methoxyphenyl)methylamino]azetidine-1,3-dicarboxylate](/img/structure/B12853823.png)
